N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-3-12-25-16-10-8-15(9-11-16)21(24)22-13-19(23)18-14-26-20-7-5-4-6-17(18)20/h4-11,14,19,23H,2-3,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDDOSETORREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the butoxybenzamide moiety is often attached through an amide coupling reaction using reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The benzothiophene ring can be reduced under hydrogenation conditions using catalysts like Pd/C.
Substitution: The benzothiophene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: Hydrogen gas with Pd/C catalyst
Substitution Reagents: Electrophiles like halogens or sulfonyl chlorides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced benzothiophene compounds, and various substituted benzothiophene derivatives .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds containing benzothiophene structures often exhibit antioxidant properties. This can be attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that derivatives of benzothiophene can enhance cellular defense mechanisms against oxidative damage.
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. A study highlighted that related compounds demonstrated significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. Inhibition of this enzyme can lead to increased levels of neuroprotective neurotransmitters such as dopamine .
Antimicrobial Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide has shown promising antimicrobial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Cancer Treatment
Compounds with similar structures have been explored for their anticancer properties. The presence of the benzothiophene moiety may enhance the efficacy of these compounds as antitumor agents. Preliminary studies suggest that derivatives could inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Alzheimer's Disease
The compound's inhibitory effect on acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function in patients with Alzheimer's .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The benzothiophene moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS: 307326-06-3)
Structural Differences :
Physicochemical Properties :
Functional Implications :
- The benzothiazole core in the analog may enhance π-π stacking interactions due to its electron-deficient nature compared to benzothiophene.
- The absence of a hydroxyethyl group in the analog reduces solubility but increases lipophilicity (higher XLogP3), suggesting better membrane penetration .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
Structural Differences :
- Core Heterocycle: A dihydrothiazole ring replaces benzothiophene, introducing a non-aromatic, partially saturated system .
- Substituents : Methoxyphenyl and methyl groups alter steric and electronic profiles.
Physicochemical Properties :
Functional Implications :
- The methoxy group may engage in hydrogen bonding or dipole interactions, differing from the butoxy group’s purely hydrophobic effects.
Key Research Findings and Trends
Lipophilicity vs. Solubility Trade-off :
- The target compound’s hydroxyethyl group balances the high lipophilicity of the butoxybenzamide group, offering a compromise between solubility and membrane permeability. In contrast, the benzothiazole analog (CAS: 307326-06-3) prioritizes lipophilicity (XLogP3 = 6.1) .
Heterocycle Electronic Properties :
- Benzothiophene (target) is less electron-deficient than benzothiazole (analog), which may influence redox activity or binding to electron-rich biological targets .
Crystallographic Insights :
- Structural data for similar compounds (e.g., dihydrothiazol derivatives ) were resolved using single-crystal X-ray diffraction, often employing SHELX or OLEX2 . These tools highlight bond-length precision (mean σ(C–C) = 0.002 Å in ).
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C18H23NOS
- Molecular Weight : 299.44 g/mol
- CAS Number : 171364-86-6
- Appearance : White to light yellow powder
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound has significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models, indicating potential use in treating inflammatory diseases.
- Antioxidant Properties : The compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity
A study conducted by researchers demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.
Anti-inflammatory Effects
In a controlled trial using a rat model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Antioxidant Properties
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to scavenge DPPH radicals with an IC50 value of 25 µg/mL, showcasing its potential as an antioxidant agent.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling 1-benzothiophen-3-yl ethanol derivatives with 4-butoxybenzamide precursors under reflux conditions. For example, outlines a similar reaction using reflux at 100°C for 2 hours with methanol recrystallization to purify the product . To optimize yields, factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically identify critical parameters. highlights the use of pre-experimental designs to test variables efficiently .
| Key Reaction Parameters (Example from ) |
|---|
| Reactants: 2 g N'-precursor, 2 g benzamide |
| Temperature: 100°C (reflux) |
| Duration: 2 hours |
| Purification: Methanol recrystallization |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer : Spectrofluorometry (e.g., fluorescence intensity determination as in ) and NMR are critical for functional group analysis . Crystallographic data (e.g., monoclinic system, space group P21/c) from similar benzamide derivatives ( ) provide structural validation. X-ray diffraction parameters should include lattice constants (a, b, c), β angle, and Z value for reproducibility .
| Crystallographic Parameters (Example from ) |
|---|
| Space Group: P21/c |
| a = 7.9717 Å, b = 16.4327 Å, c = 14.3560 Å |
| β = 95.133° |
| Z = 4, V = 1873.0 ų |
Advanced Research Questions
Q. How can computational chemistry tools improve reaction design and mechanistic understanding for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) combined with machine learning can predict optimal reaction conditions and intermediates. emphasizes using computational-informational feedback loops to reduce trial-and-error experimentation . Software like Gaussian or ORCA can model transition states, while molecular dynamics simulations ( ) assess solvent effects on reaction kinetics .
Q. What strategies address contradictions in stability or bioactivity data across studies?
- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., pH, solvent, or impurity profiles). A systematic approach includes:
Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ values in bioactivity studies).
Controlled Replication : Reproduce studies under identical conditions, as in ’s methodology for resolving contested data .
Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways.
Q. How can factorial design optimize the synthesis or bioactivity testing of this compound?
- Methodological Answer : A 2³ factorial design (e.g., temperature, catalyst concentration, reaction time) identifies interactions between variables. recommends pre-experimental screening to prioritize factors (e.g., catalyst > solvent > temperature). For bioactivity, fractional factorial designs reduce the number of cell-based assays by testing compound concentrations and exposure times in parallel .
Q. What in silico and in vitro methods validate the compound’s potential pharmacological activity?
- Methodological Answer :
- In Silico : Molecular docking (AutoDock Vina) against target receptors (e.g., kinases) and ADMET prediction (SwissADME) assess drug-likeness.
- In Vitro : Use fluorescence-based assays ( ) for enzyme inhibition or cell viability (MTT assay) with positive controls (e.g., doxorubicin) . highlights structural analogs in medicinal chemistry, suggesting prioritization of cytotoxicity and receptor-binding studies .
Data Contradiction Analysis Example
When spectroscopic data conflicts with computational predictions (e.g., unexpected fluorescence quenching):
Re-examine solvent polarity effects ( notes solvent-dependent fluorophore behavior) .
Validate computational models using higher-level theory (e.g., CCSD(T) instead of DFT).
Cross-check purity via HPLC-MS ( ’s protocols for phenolic compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
